2,2,3-Trimethylpentane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73954. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

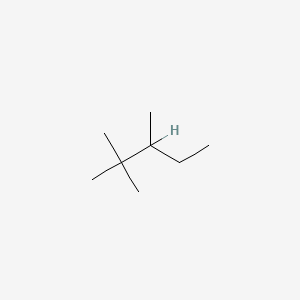

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDQDBVBDLYELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862202 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.1 [mmHg] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

564-02-3 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P0B7R5K5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Pathways of 2,2,3 Trimethylpentane and Branched Alkanes

Free Radical Reaction Dynamics

The interaction of 2,2,3-trimethylpentane with free radicals, particularly in halogenation reactions, provides a clear illustration of the principles governing radical stability and regioselectivity in branched alkanes.

Free Radical Halogenation (e.g., Monobromination of this compound)

The monobromination of this compound serves as a prime example of free-radical halogenation, a substitution reaction proceeding through a well-defined chain mechanism. vaia.combrainly.com This process is typically initiated by ultraviolet (UV) light or heat. savemyexams.comsavemyexams.com

The free-radical halogenation of an alkane characteristically unfolds in three key stages: initiation, propagation, and termination. pearson.comlibretexts.orglibretexts.org

Initiation: This initial step involves the homolytic cleavage of the bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). This bond breaking is induced by an external energy source like UV light. savemyexams.combyjus.com

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the this compound molecule, forming a hydrogen bromide (HBr) molecule and an alkyl radical. savemyexams.comchemistrysteps.com Subsequently, this alkyl radical reacts with another bromine molecule to yield the brominated alkane product and a new bromine radical, which can then continue the chain reaction. savemyexams.combyjus.com

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical species. libretexts.orglibretexts.org This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. savemyexams.comchemistrysteps.com

Table 1: Stages of Free Radical Monobromination

| Stage | Description | Example Reaction |

|---|---|---|

| Initiation | Formation of bromine radicals from molecular bromine. savemyexams.combyjus.com | Br₂ + UV light → 2 Br• |

| Propagation | A two-step cycle involving the formation of an alkyl radical and the final product. savemyexams.combyjus.com | 1. (CH₃)₃CCH(CH₃)CH₂CH₃ + Br• → (CH₃)₃CC(•)(CH₃)CH₂CH₃ + HBr2. (CH₃)₃CC(•)(CH₃)CH₂CH₃ + Br₂ → (CH₃)₃CC(Br)(CH₃)CH₂CH₃ + Br• |

| Termination | Combination of two radicals to end the chain reaction. libretexts.orglibretexts.orgchemistrysteps.com | 2 Br• → Br₂2 R• → R-RR• + Br• → R-Br |

Note: R• represents the 2,2,3-trimethylpentyl radical.

In the free-radical bromination of branched alkanes like this compound, the position of halogenation is not random but is dictated by the relative stability of the potential alkyl radical intermediates. vaia.com The stability of free radicals increases in the order of primary < secondary < tertiary. masterorganicchemistry.comlibretexts.orgquora.com This stability trend is attributed to the electron-donating inductive effect and hyperconjugation of alkyl groups, which help to delocalize the unpaired electron. libretexts.org

In this compound, there are primary, secondary, and tertiary hydrogens. Abstraction of a hydrogen atom can lead to the formation of a primary, secondary, or tertiary radical. Due to the significantly greater stability of the tertiary radical, the bromine atom will preferentially substitute the hydrogen atom at the tertiary carbon (C3). vaia.combrainly.com This results in the major product being 3-bromo-2,2,3-trimethylpentane. The reactivity of branched alkanes in free radical reactions is often higher than that of straight-chain alkanes due to the presence of more stable tertiary radical intermediates. quora.com

Table 2: Hydrogen Types and Corresponding Radical Stability in this compound

| Hydrogen Type | Carbon Position | Resulting Radical | Stability |

|---|---|---|---|

| Primary | C1, C4, C5 (and methyls on C2) | Primary | Least Stable |

| Secondary | C4 | Secondary | More Stable |

Isomerization Reaction Mechanisms

Branched alkanes, including this compound, can undergo skeletal isomerization, a process of significant industrial importance for producing high-octane gasoline components. tandfonline.comnumberanalytics.com These reactions are typically facilitated by bifunctional catalysts. researchgate.net

Skeletal Isomerization via Bifunctional Catalysts

Bifunctional catalysts, which possess both metallic and acidic sites, are commonly employed for alkane isomerization. tandfonline.comresearchgate.netbohrium.com The metallic component, often a noble metal like platinum, provides hydrogenation/dehydrogenation functionality, while the acidic component, such as a zeolite, facilitates the skeletal rearrangement. researchgate.netbohrium.com

The mechanism of skeletal isomerization on bifunctional catalysts involves a series of steps initiated by the formation of a carbocation intermediate. tandfonline.comtandfonline.com

Dehydrogenation: The alkane, such as this compound, first undergoes dehydrogenation on the metallic sites of the catalyst to form an alkene. researchgate.netbohrium.com

Protonation and Carbocation Formation: The resulting alkene is then protonated by the acidic sites of the catalyst, forming a carbocation. bohrium.comrsc.org The stability of carbocations follows the same trend as free radicals: tertiary > secondary > primary. thieme-connect.de

Carbocation Rearrangement: The initially formed carbocation can then undergo rearrangement to a more stable carbocation. numberanalytics.com These rearrangements typically occur via 1,2-hydride shifts or 1,2-alkyl (or methyl) shifts, where a hydride ion or an alkyl group migrates to an adjacent positively charged carbon. numberanalytics.comlibretexts.org This process can convert a less stable secondary carbocation into a more stable tertiary carbocation. libretexts.org In some cases, rearrangements can proceed through protonated cyclopropane (B1198618) intermediates. tandfonline.comuregina.ca

Deprotonation and Isomer Formation: The rearranged carbocation can then lose a proton to form an isomerized alkene. tandfonline.com

Hydrogenation: Finally, this isomerized alkene is hydrogenated back to a branched alkane on the metallic sites. researchgate.net

The specific pathways for carbocation rearrangement can be complex and may involve multiple shifts to achieve the most stable isomeric structure. uregina.ca The product distribution is influenced by both kinetic and thermodynamic factors, with lower temperatures generally favoring the formation of more highly branched, thermodynamically stable isomers. tandfonline.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromo-2,2,3-trimethylpentane |

| Bromine |

| Hydrogen Bromide |

| Platinum |

| n-Octane |

| 2,2,3,3-tetramethylbutane (B1293380) |

| Cyclohexane |

| Chlorocyclohexane |

| Methane (B114726) |

| Chlorine |

| Chloromethane |

| Ethane |

| Chloroethane |

| 1,2-dichloroethane |

| Hexachloroethane |

| Butane |

| Isobutane (B21531) |

| Propane |

| 2,2,4-trimethylpentane (B7799088) |

| 1,1,3-trimethylpentane |

| n-Pentane |

| 2-methylbutane |

| 2,2-dimethylpropane |

| Hexane |

| 2-methylpentane |

| 3-methylpentane |

| 2,2-dimethylbutane (B166423) |

| 2,3-dimethylbutane (B166060) |

| n-Heptane |

| 3-methylheptane |

| Cyclopentane |

| Methylcyclopentane |

| Methylcyclohexane |

| Pristane |

| Squalane |

| Neopentane |

| Chloroform |

| Bromotrichloromethane |

| 1-bromo-2,2,3-trimethylbutane |

| 1-bromo-2-ethylbutane |

| 1-bromo-3-methylbutane |

| 2-bromo-2,4,4-trimethylpentane |

| n-Butene |

| Propene |

| Pentene |

| Isobutene |

| Oxidosqualene |

| Lanosterol |

| 2-bromopropane |

| 1-bromopropane |

| Chlorobenzene |

| Toluene |

| Phenyl acetate |

| Benzonitrile |

| Trifluoromethylbenzene |

| n-Hexadecane |

| Carbon monoxide |

| Water |

| Sulfur dioxide |

| Sulfonyl chlorides |

| Thiophene |

Bond-Shift Mechanisms and Metallocyclobutane Intermediates

The isomerization of alkanes can proceed through various mechanisms, one of which involves a bond-shift pathway. While classical mechanisms often involve carbenium ion rearrangements, an alternative route proposes the formation of metallocyclobutane intermediates, particularly on certain metal catalysts. chempedia.infomdpi.comou.edu This mechanism is suggested to be operative in the isomerization of n-heptane and the hydrogenolysis of specific branched alkanes like 2,2,3,3-tetramethylbutane on ruthenium catalysts. chempedia.infoou.edu The formation of a metallocyclobutane intermediate involves a metal atom and four carbon atoms, which can facilitate the cleavage and rearrangement of carbon-carbon bonds, including those at substituted positions. ou.edu

Some studies suggest that for certain catalysts, such as those based on molybdenum oxide, isomerization may occur primarily on acidic sites through protonated cyclopropane species. However, under conditions of high-temperature reduction, metallic isomerization via metallocyclobutane intermediates is also considered a possibility. researchgate.net This pathway is distinct from the dicarbene mode of ring opening, which typically cleaves unsubstituted C-C bonds. The metallocyclobutane mechanism provides a route for the opening of substituted C-C bonds, which is significant in processes aiming to reduce molecular branching. ou.edu

Influence of Alkane Branching on Isomerization Thermodynamics

The degree of branching in an alkane has a significant impact on its thermodynamic stability. Generally, branched alkanes are more stable than their straight-chain isomers. openochem.orgresearchgate.netquora.comck12.orgnih.gov This increased stability is a key driver for isomerization reactions, which aim to convert linear alkanes into more valuable, highly branched isomers. tandfonline.comtandfonline.comwalshmedicalmedia.comtsijournals.com

Alkane isomerization reactions are typically mildly exothermic. tandfonline.comtandfonline.comwalshmedicalmedia.comtsijournals.com Consequently, from a thermodynamic standpoint, lower reaction temperatures favor the formation of more highly branched isomers. tandfonline.comtandfonline.comwalshmedicalmedia.comtsijournals.com However, higher temperatures are often necessary to overcome the activation energy and achieve a reasonable reaction rate. This creates a trade-off between thermodynamic favorability for branched products and the kinetic requirements of the reaction. tandfonline.comtandfonline.comwalshmedicalmedia.com

The relative stabilities of different isomers can be quantified by their heats of formation or combustion. A lower heat of combustion indicates a more stable isomer. For instance, more branched isomers of hexane, such as 2,2-dimethylbutane, have lower heats of combustion compared to n-hexane, signifying their greater stability. openochem.org

Table 1: Relative Stability of Octane (B31449) Isomers

| Isomer | Degree of Branching | Relative Stability |

| n-Octane | None | Least Stable |

| 2-Methylheptane | Single | More stable than n-octane |

| 2,2,4-Trimethylpentane | High | Highly Stable |

| This compound | High | Highly Stable |

This table provides a qualitative comparison of the relative stability of octane isomers based on the general principle that increased branching leads to greater stability.

Catalytic Cracking Mechanisms

Catalytic cracking is a fundamental process in petroleum refining that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline range. nih.govpsu.edulibretexts.orgshodhsagar.com The process typically employs solid acid catalysts, most notably zeolites, and proceeds through ionic intermediates. psu.edulibretexts.orgshodhsagar.com The formation of carbenium ions is a key feature of catalytic cracking, distinguishing it from thermal cracking, which involves free radicals. psu.edu

Beta-Scission Pathways of Carbenium Ions

A central step in the catalytic cracking of alkanes is the β-scission of carbenium ions. nih.govacs.orgrsc.orgmdpi.com This process involves the cleavage of a carbon-carbon bond that is in the beta position relative to the positively charged carbon atom. mdpi.com The β-scission of a carbenium ion results in the formation of a smaller alkene and a new, smaller carbenium ion. nih.govacs.orgrsc.org This new carbenium ion can then propagate the cracking chain reaction. nih.govrsc.org

The stability of the carbenium ions involved plays a crucial role in determining the dominant reaction pathways. Tertiary carbenium ions are significantly more stable than secondary carbenium ions, which are in turn more stable than primary carbenium ions. tandfonline.comacs.org Consequently, carbenium ions will readily rearrange to form more stable isomers through hydride or alkyl shifts. tandfonline.comwikipedia.org Highly branched carbenium ions, while stable, can also rapidly rearrange or crack. acs.org The cracking modes that proceed through more stable tertiary and secondary carbenium ion intermediates are generally favored. acs.org

For a molecule like this compound, the initial formation of a carbenium ion would likely lead to a tertiary carbenium ion, which can then undergo β-scission. The specific products formed will depend on which C-C bond in the beta position is cleaved.

Impact of Chain Length and Branching on Cracking Reactivity

The reactivity of alkanes in catalytic cracking is significantly influenced by their chain length and degree of branching. acs.orgresearchgate.net Generally, the reactivity increases with increasing molecular weight. researchgate.net

The stability of carbenium ion intermediates is a key factor. Tertiary carbenium ions are the most stable and are readily formed from branched alkanes. tandfonline.comacs.org This is a primary reason why branched alkanes are highly reactive in catalytic cracking. While linear secondary carbenium ions are less stable, their stability increases with carbon number. acs.org

Highly branched carbenium ions, although stable, have a tendency to undergo rapid rearrangement or cracking reactions. acs.org This high reactivity of branched structures is fundamental to producing the desired gasoline-range products. For instance, the cracking of a highly branched alkane like 2,2,4-trimethylpentane on zeolite catalysts is a well-studied model reaction. researchgate.netntnu.noacs.org The product distribution is heavily influenced by the catalyst type and reaction conditions.

Table 2: General Reactivity Trends in Catalytic Cracking

| Hydrocarbon Feature | Effect on Cracking Reactivity | Reason |

| Increasing Chain Length | Increases | Higher probability of forming stable carbenium ions. |

| Increased Branching | Increases | Facile formation of more stable tertiary carbenium ions. |

Protolytic Scission in Zeolitic Environments

In the acidic environment of zeolites, particularly at high temperatures and low hydrocarbon conversions, a monomolecular cracking mechanism known as protolytic scission can occur. researchgate.netmpg.debohrium.com This mechanism, often referred to as the Haag-Dessau mechanism, involves the direct protonation of the alkane by a Brønsted acid site on the zeolite. researchgate.netmdpi.com

This protonation forms a transient, five-coordinate carbonium ion (or alkanium ion) intermediate. researchgate.netmpg.desci-hub.se This high-energy species then collapses by cleaving a C-C or C-H bond. The cleavage of a C-C bond, or protolytic scission, results in the formation of a smaller alkane and a carbenium ion. researchgate.netmpg.de The cleavage of a C-H bond leads to the formation of hydrogen gas (H₂) and a carbenium ion. mpg.de The resulting carbenium ions can then desorb as alkenes by donating a proton back to the catalyst. researchgate.net

Protolytic cracking is distinct from the classical bimolecular cracking mechanism and can produce light products such as methane and ethane, which are not typically formed in significant amounts via β-scission pathways. researchgate.netmpg.de This pathway is particularly significant in medium-pore zeolites where the bimolecular hydride transfer reactions of the classical mechanism may be sterically hindered. researchgate.net For instance, in the cracking of 2,2,4-trimethylpentane over MFI zeolites, protolytic scission is reported to be a major route, leading to the formation of C1-C3 species. researchgate.net

Transition State Shape Selectivity Effects

Zeolites are crystalline aluminosilicates with a well-defined pore structure of molecular dimensions. rsc.orgresearchgate.net This unique architecture gives rise to shape selectivity, where the catalyst's pore system influences the course of a reaction by sterically constraining the reactants, products, or transition states. rsc.orgresearchgate.netscispace.com

Transition state shape selectivity occurs when a particular reaction pathway is hindered because its corresponding transition state is too bulky to be accommodated within the zeolite's pores or cavities. rsc.orgresearchgate.netscispace.com In this scenario, neither the reactant nor the potential product molecules are necessarily restricted by diffusion, but the formation of a specific, spatially demanding transition state is prevented. rsc.orgscispace.com

This effect can significantly influence product selectivity in catalytic cracking. For example, in the cracking of 2,2,4-trimethylpentane, the product distribution can vary dramatically between different zeolite frameworks. In large-pore zeolites like FAU, the reaction may proceed primarily through bimolecular hydride transfer and β-scission. However, in medium-pore zeolites like MFI, the confined space can hinder the formation of bulky bimolecular transition states, causing the reaction to favor monomolecular pathways like protolytic scission. researchgate.net This leads to a different product slate, demonstrating the profound impact of transition state shape selectivity. The constraints imposed by the zeolite framework can also influence the intrinsic activation energies of cracking reactions, although the effect is often more pronounced on the adsorption energies of the reactants. escholarship.orgnih.gov

Oxidation and Combustion Kinetics

The oxidation and combustion kinetics of branched alkanes, such as this compound, are complex processes that are highly dependent on temperature, pressure, and the specific molecular structure of the fuel. These reactions are fundamental to understanding engine performance, efficiency, and pollutant formation. The high degree of branching in this compound significantly influences its combustion behavior, particularly in the low-to-intermediate temperature range, which is critical for autoignition phenomena in internal combustion engines.

Low-to-Intermediate Temperature Oxidation Pathways of Branched Alkanes

In the low-to-intermediate temperature regime (approximately 600–900 K), the oxidation of branched alkanes is characterized by a complex network of reactions that can lead to autoignition. This process is initiated by the abstraction of a hydrogen atom from the fuel molecule by radicals such as hydroxyl (•OH), forming an alkyl radical (R•) and water. colostate.edu The structure of this compound offers primary, secondary, and tertiary C-H bonds, each with different bond dissociation energies. The tertiary C-H bond at the 3-position is the weakest, making it the most likely site for initial H-atom abstraction.

Following its formation, the alkyl radical rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). colostate.edu This is a crucial, reversible addition reaction that initiates the low-temperature oxidation chain.

R• + O₂ ⇌ RO₂•

Alkylperoxy Radical Isomerization and Subsequent Reactions

The fate of the alkylperoxy (RO₂•) radical is pivotal in low-temperature oxidation chemistry. A key reaction pathway is intramolecular H-atom abstraction, or isomerization, where the peroxy group abstracts a hydrogen atom from another carbon within the same molecule, forming a hydroperoxyalkyl radical (•QOOH). researchgate.netscispace.com This reaction proceeds through a cyclic transition state, with 5-, 6-, and 7-membered rings being the most common. researchgate.net

RO₂• ⇌ •QOOH

The rate of this isomerization is highly dependent on the ring size of the transition state and the type of C-H bond being broken. For this compound, the structure limits the possible H-shifts. For instance, an RO₂• radical formed at the tertiary C-3 position has several possible isomerization pathways, the viability of which determines the subsequent chemistry.

The hydroperoxyalkyl radical (•QOOH) can then undergo several reactions. A crucial pathway leading to chain branching involves the addition of a second O₂ molecule to form a hydroperoxy-alkylperoxy radical (•OOQOOH). researchgate.net

•QOOH + O₂ ⇌ •OOQOOH

Effect of Molecular Branching on Fuel Reactivity and Ignition Delay

The degree and position of branching in an alkane's molecular structure have a profound effect on its reactivity and resistance to autoignition, which is quantified by the ignition delay time. Highly branched alkanes like this compound are known to have longer ignition delays and higher octane numbers than their less-branched or straight-chain isomers. osti.gov

This reduced reactivity is attributed to several structural factors. The presence of tertiary C-H bonds, while being weak and easily abstracted, can lead to the formation of stable alkyl radicals. Furthermore, the specific isomerization pathways available to the resulting RO₂• radicals are critical. In highly branched structures, some isomerization pathways may be sterically hindered or unavailable. Pathways that lead to chain termination, such as the formation of stable olefins and HO₂• radicals, can become more competitive with the chain-branching pathways. osti.gov

For example, studies comparing iso-octane (2,2,4-trimethylpentane) with other less-branched isomers show that the specific arrangement of methyl groups significantly alters reactivity. osti.govresearchgate.net While both this compound and 2,2,4-trimethylpentane are highly resistant to knock, subtle differences in their structures lead to different product distributions and reaction kinetics during oxidation. High-pressure shock tube experiments reveal that isomers with more tertiary C-H bonds, like 2,3,4-trimethylpentane (B165518), can exhibit slower ignition delays compared to isomers with fewer, such as 2,2,4-trimethylpentane, because the former resist H-abstraction more effectively under certain conditions.

The following tables provide comparative data on the properties and reactivity of trimethylpentane isomers, illustrating the impact of molecular branching.

| Property | This compound | 2,2,4-Trimethylpentane (Iso-octane) | 2,3,4-Trimethylpentane |

|---|---|---|---|

| Molecular Formula | C₈H₁₈ | C₈H₁₈ | C₈H₁₈ |

| Boiling Point (°C) | ~110 | 99 | 113 |

| Reactivity Comparison | High resistance to autoignition due to high degree of branching. | Standard for 100 on the octane rating scale; faster oxidation compared to 2,3,4-trimethylpentane. | Slower ignition delays observed in high-pressure studies due to tertiary C-H bonds resisting H-abstraction. |

| Fuel | Ignition Delay Time (μs) at T=1350K, P=15 atm, Φ=1.0 |

|---|---|

| n-Octane | ~100 |

| 2,2,4-Trimethylpentane (Iso-octane) | ~250 |

| 2,3,4-Trimethylpentane | ~300 |

| Note: Values are approximate and derived from graphical data in kinetic modeling studies for illustrative comparison. researchgate.net Actual experimental values can vary. |

Catalysis and Catalytic Processes in 2,2,3 Trimethylpentane Chemistry

Principles of Heterogeneous Catalysis for Alkane Transformations

Heterogeneous catalysis is a cornerstone technology for producing fuels and synthetic materials. acs.org It involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst with gaseous or liquid reactants. baranlab.org The unreactive nature of alkanes, characterized by strong C-H and C-C single bonds, presents a significant challenge for their chemical conversion. tandfonline.com Overcoming this requires catalysts that can activate these inert molecules. acs.orgtandfonline.com

The isomerization of n-alkanes to their more branched isomers, a key process for enhancing the octane (B31449) number of gasoline, proceeds via a mechanism involving carbenium ion intermediates. tandfonline.com These reactive species are central to skeletal isomerization but can also lead to undesirable side reactions like cracking. tandfonline.com Bifunctional catalysts, which possess both metal and acid sites, are commonly employed. tandfonline.comresearchgate.net The metallic component, often platinum, facilitates the dehydrogenation of the alkane to an olefin intermediate. tandfonline.com This olefin is then protonated on an acid site to form a carbenium ion, which can undergo rearrangement to a more branched structure. tandfonline.com Subsequent deprotonation and hydrogenation on the metal site yield the desired branched alkane. researchgate.net

Design and Engineering of Catalytic Materials

The efficiency of alkane transformations is highly dependent on the design and engineering of the catalytic materials. Key aspects include the regulation of active sites and the influence of the support's surface topology.

Regulation of Active Sites and Adsorption Properties

The predictive design of novel catalysts for converting n-alkanes into their branched isomers relies on the precise regulation of active sites and adsorption properties. tandfonline.com The goal is to create a catalyst that favors isomerization over cracking. tandfonline.com This involves controlling the number, nature, and strength of both metal and acid sites. For instance, in bifunctional catalysts, an appropriate balance between the metal and acid functions is crucial for optimal performance. researchgate.net The adsorption of reactants on the catalyst surface is the initial step in the catalytic cycle. researchgate.net The strength of this interaction can influence reaction rates and selectivity. Microcalorimetry studies on sulfated zirconia have shown that the surface possesses different types of sites for n-butane adsorption, with the strongly interacting sites being crucial for initiating the isomerization reaction. electronicsandbooks.com

Influence of Support Surface Topology

The topology of the catalyst support plays a significant role in catalytic activity and selectivity. tandfonline.com Zeolites, with their well-defined pore structures, are widely used as catalyst supports in alkane isomerization. researchgate.netacs.orgntu.ac.uk The shape and size of the zeolite channels can influence the diffusion of reactants and products, thereby affecting the product distribution. researchgate.netrsc.org For example, the channel architecture of KL zeolite has been shown to be favorable for n-alkane aromatization, with the efficiency of this effect decreasing as the size of the alkane molecule increases. rsc.org The location of the active metal clusters within the zeolite framework is also critical. Platinum clusters located inside the zeolite channels facilitate n-alkane aromatization more effectively than those at the zeolite orifice. rsc.org Furthermore, creating mesopores in zeolites like ZSM-5 can improve the diffusion of aromatic products and reduce deactivation. rsc.org

Specific Catalyst Systems and Their Performance in Alkane Conversions

A variety of catalyst systems have been developed for alkane conversions, with platinum-based and solid acid catalysts being among the most prominent.

Platinum-Based Catalysts (e.g., Pt/Alumina (B75360), Pt/Zeolites, Pt/Solid Acids)

Platinum-based catalysts are highly effective for alkane isomerization and aromatization due to platinum's excellent dehydrogenation/hydrogenation activity. ntu.ac.uknih.gov

Pt/Alumina : Platinum supported on alumina (Pt/Al2O3) is a classic reforming catalyst. The addition of promoters like tin can enhance its performance in dehydrogenation reactions. dntb.gov.ua The structure of the alumina support, particularly the presence of specific coordination sites for aluminum, can influence the stability and dispersion of the platinum particles. nih.gov

Pt/Zeolites : Combining platinum with acidic zeolites creates powerful bifunctional catalysts for hydroisomerization. acs.org The zeolite's acidity and pore structure govern the catalytic activity and product selectivity. researchgate.net For instance, Pt supported on ZSM-5 and mordenite (B1173385) (MOR) zeolites are effective for converting C5-C7 alkanes. ntu.ac.uk The performance of Pt/zeolite catalysts is sensitive to the platinum loading and pretreatment conditions. researchgate.netgoogle.com Research has shown that even very low loadings of platinum, when present as single atoms, can lead to exceptionally high isomer yields. acs.orgnih.gov

Pt/Solid Acids : Platinum supported on solid acids like sulfated zirconia (Pt/SZ) combines the functions of the metal with a strong solid acid. tandfonline.com The addition of platinum to sulfated zirconia enhances its stability and resistance to deactivation during alkane isomerization. ntnu.no These catalysts are of interest for low-temperature isomerization reactions.

Table 1: Performance of a Pt-A/S11 Catalyst in n-C12 Hydroisomerization acs.org

| Catalyst | Pt Loading (wt%) | n-C12 Conversion (%) | Isomer Yield (%) |

| 0.015Pt-A/S11 | 0.015 | 96.06 | 85.8 |

| Pt-S11/A | - | - | 65.6 |

This table showcases the exceptionally high isomer yield achieved with a very low platinum loading when the metal and acid sites are spatially separated. acs.orgnih.gov

Solid Acid Catalysts (e.g., Sulfated Zirconia, Tungsten Oxide, Molybdenum Oxycarbides)

Solid acid catalysts offer an alternative to traditional liquid acids, providing advantages in terms of handling and environmental impact.

Sulfated Zirconia (SZ) : Sulfated zirconia is a robust and efficient solid acid catalyst for various reactions, including hydrocarbon isomerization. acs.org It is considered a superacid and can be active at low temperatures. electronicsandbooks.commdpi.commpg.de The catalytic activity is attributed to specific sulfate (B86663) species on the zirconia surface. acs.org Both tetragonal and monoclinic phases of sulfated zirconia are catalytically active, though the former is generally considered to have stronger acidity. mdpi.com The performance of SZ catalysts can be enhanced by the addition of promoters like iron and manganese. ntnu.no

Tungsten Oxide : Tungsten oxide-based materials are acidic catalysts used in various reactions, including isomerization and alkylation. mdpi.comalfachemic.com When supported on zirconia (WO3-ZrO2), they can exhibit superacidic properties. mdpi.com The acidity and catalytic performance of tungsten oxide catalysts depend on the support material and preparation method. psu.eduosti.gov

Molybdenum Oxycarbides : Molybdenum oxycarbides have emerged as promising catalysts for n-alkane isomerization. tandfonline.comacs.org They exhibit bifunctional behavior, with both metallic and acidic properties. acs.org These catalysts have shown low cracking selectivity, making them potentially suitable for the isomerization of heavier paraffins. acs.org The degree of carburization during catalyst preparation can be tuned to control the catalytic performance. rsc.org

Catalytic Reaction Engineering and Process Optimization

Hydroisomerization for Branched Hydrocarbon Production

Hydroisomerization is a key refinery process used to convert linear paraffins into their more valuable, highly branched isomers, which are essential for producing high-octane gasoline. The process typically utilizes bifunctional catalysts that have both a metallic function for hydrogenation/dehydrogenation and an acidic function for skeletal rearrangement. put.ac.ir

The reaction mechanism over a typical Pt/zeolite catalyst proceeds as follows:

Linear paraffins are dehydrogenated on the metal sites (e.g., platinum) to form olefins.

The olefins migrate to the acid sites of the zeolite support (e.g., Mordenite, Beta, ZSM-5).

The olefins are protonated at the acid sites to form carbenium ions.

The carbenium ions undergo skeletal rearrangement (isomerization) and potentially β-scission (cracking).

The isomerized carbenium ions deprotonate to form branched olefins.

The branched olefins migrate back to the metal sites and are hydrogenated to form the final branched paraffin (B1166041) product. put.ac.ir

The production of highly branched alkanes such as 2,2,3-trimethylpentane relies on the isomerization of lighter alkanes like n-pentane, n-hexane, or n-heptane. elsevierpure.comresearchgate.netput.ac.ir The choice of catalyst and operating conditions (temperature, pressure, hydrogen-to-hydrocarbon ratio) is critical for maximizing the yield of desired isomers while minimizing cracking into lighter products. ntu.ac.uk For example, in n-pentane hydroisomerization over Pt/mordenite, an optimal temperature exists where the isomerization yield is maximized before cracking becomes dominant. put.ac.ir Similarly, studies on n-hexane hydroisomerization show that Pt/ZSM-5 catalysts can achieve high conversion and selectivity to iso-C6 isomers. ntu.ac.uk

| Catalyst | Feed | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Pt/Mordenite | n-Pentane | ~220 | Isomerization yield reaches a maximum at 220 °C. | put.ac.ir |

| Pt/Sr-ZSM-5 | n-Hexane | 275 | Achieved ~80% conversion and 90% selectivity for isomerization. | ntu.ac.uk |

| Pt/H-ZSM-5 | n-Hexane | 290 | Optimum temperature to achieve >90% selectivity and 65-76% conversion. | ntu.ac.uk |

| Ni-Pt/Zeolite-β | n-Heptane | 225-375 | Higher activity and selectivity compared to mordenite-based catalysts. | researchgate.net |

Catalytic Cracking for Selective Product Formation

Catalytic cracking is a fundamental petroleum refining process that breaks down large hydrocarbon molecules into smaller, more valuable products like gasoline and light olefins. patsnap.comtamu.edu The reaction is typically carried out at high temperatures using acidic catalysts, most commonly zeolites. youtube.com

The central step in alkane cracking is the β-scission of a carbenium ion, which involves the cleavage of a carbon-carbon bond beta to the positively charged carbon atom, resulting in an alkene and a new, smaller carbenium ion. For a highly branched alkane like this compound, the initial formation of a stable tertiary carbenium ion would be followed by β-scission. The specific products formed depend on which C-C bond is cleaved, which is influenced by the catalyst's properties and the reaction conditions.

The pore structure of the zeolite catalyst plays a crucial role in product selectivity due to "transition state shape selectivity." This effect occurs when a specific reaction pathway is hindered because its transition state is too large to form within the zeolite's pores.

FAU Zeolites: With their large pores, they favor hydride transfer reactions, leading primarily to C4 products from the cracking of trimethylpentane isomers. acs.org

MFI (ZSM-5) Zeolites: Their smaller pores impose steric constraints, favoring protolytic scission and producing a higher yield of light C1-C3 hydrocarbons. acs.org

This difference in selectivity allows for the targeted production of specific hydrocarbon fractions by choosing the appropriate zeolite catalyst.

| Catalyst Type | Dominant Reaction Pathway | Primary Products | Reference |

|---|---|---|---|

| FAU (Large Pore) | Hydride Transfer & β-scission | C4 species (isobutane, isobutene) | acs.org |

| MFI (Medium Pore) | Protolytic Scission | C1-C3 species (methane, ethane, propane) | acs.org |

Mitigation of Catalyst Deactivation (e.g., Coke Precursor Formation)

Catalyst deactivation is a significant issue in hydrocarbon processing, leading to a loss of catalytic activity and selectivity over time. mdpi.comdiva-portal.org A primary mechanism for the deactivation of solid acid catalysts like zeolites is fouling by coke formation. mdpi.comacs.org Coke consists of heavy, polycyclic aromatic hydrocarbons that deposit on the catalyst surface and within its pores, blocking access to the active sites. acs.orgacs.org

The process of coke formation begins with the generation of small, single-ring aromatic compounds, known as coke precursors. acs.org

In the micropores of zeolites like ZSM-5, these precursors can form quickly but are limited in size by the pore structure. acs.org

On the external surface of the catalyst crystals, these precursors can further polymerize into larger, more problematic polycyclic aromatic hydrocarbons (hard coke). acs.org

This blockage of micropores and external active sites leads to rapid catalyst deactivation. acs.org The rate of coking is influenced by the catalyst's acidity; highly acidic zeolites tend to form coke more quickly. acs.org

Strategies to mitigate catalyst deactivation include:

Optimizing Catalyst Properties: Modifying the acidity and pore structure of the zeolite can help suppress coke formation. For instance, using zeolites with lower acidity or creating hierarchical structures with mesopores can improve resistance to deactivation. acs.org

Controlling Reaction Conditions: Operating at higher hydrogen pressures during hydroisomerization can help hydrogenate coke precursors and remove them from the catalyst surface before they can form hard coke. researchgate.net

Catalyst Regeneration: Deactivated catalysts can often be regenerated by burning off the accumulated coke in a controlled stream of air or oxygen. However, this process can sometimes lead to other forms of deactivation, such as the dealumination of the zeolite framework in the presence of steam. mdpi.com

Feedstock Purity: Ensuring the feedstock is free from poisons that can irreversibly deactivate the catalyst is crucial for maintaining long-term performance. diva-portal.org

In the isomerization of 2,2,4-trimethylpentane (B7799088), deactivation kinetics have been modeled based on the formation of coke precursors being the rate-controlling step. researchgate.net Understanding these deactivation mechanisms is essential for designing more robust catalysts and optimizing process conditions to extend catalyst lifetime. acs.org

Computational and Theoretical Chemistry Studies of 2,2,3 Trimethylpentane and Branched Alkanes

Quantum Mechanical and Molecular Modeling Approaches

Quantum mechanical and molecular modeling techniques are fundamental tools for investigating the properties and reactivity of hydrocarbons like 2,2,3-trimethylpentane. These methods offer a molecular-level understanding of the factors governing the stability and reaction kinetics of branched alkanes.

Density Functional Theory (DFT) has proven to be a powerful and versatile method for studying the electronic structure and energetics of hydrocarbon systems. DFT calculations have been instrumental in understanding the thermodynamic stability of branched alkanes compared to their linear counterparts. A novel DFT approach utilizing the Weizsäcker kinetic energy to define steric energy has shown that branched alkanes exhibit less destabilizing steric energy than linear alkanes. nih.gov This analysis, using the M06-2X functional, partitioned the total DFT energy into steric, electrostatic, and fermionic quantum energy terms. nih.gov The study revealed that while the lower steric energy in branched alkanes is counteracted by a corresponding quantum energy term, the electrostatic energy term ultimately favors branching, explaining their greater stability. nih.gov

Furthermore, DFT methods are benchmarked to accurately compute the thermodynamic properties of alkane combustion reactions, which is crucial for developing cleaner and more efficient combustion technologies. chemrxiv.org The choice of functional and basis set in DFT calculations is critical for obtaining results that align well with experimental data. chemrxiv.org For instance, dispersion-corrected methods have demonstrated closer agreement with experimental values for thermodynamic properties of alkanes. chemrxiv.org

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are essential for accurately determining reaction energy barriers. These calculations provide a detailed picture of the potential energy surface of a reaction, identifying transition states and the energy required to overcome them. The theoretical description of chemical reactions has evolved from a static approach, focusing on minima and saddle points on the potential energy surface, to more advanced simulation techniques that can accurately determine entropic effects, even for medium-sized systems at the ab initio level. chemistrysteps.com

For hydrocarbon reactions, ab initio methods have been used to investigate C–H bond activation, a critical step in alkane functionalization. Recent studies have identified catalytic systems that can activate the C–H bonds of alkanes through a pathway with no enthalpic barrier, as predicted by DFT studies. acs.org This barrierless potential energy path enhances the selectivity towards primary C–H bonds, which is a significant advancement in alkane chemistry. acs.org The growing computational power allows for the use of sophisticated techniques like the blue-moon ensemble and metadynamics to simulate free-energy profiles and reaction barriers with high accuracy. chemistrysteps.com

Thermodynamic and Kinetic Parameter Derivation

The derivation of accurate thermodynamic and kinetic parameters is a primary goal of computational studies on this compound and other branched alkanes. These parameters are vital for developing detailed chemical kinetic models that can simulate complex processes like combustion.

Computational methods are widely used to calculate key thermochemical properties such as enthalpy of formation, entropy, and Gibbs free energy for alkanes. These properties are essential for understanding the stability and equilibrium of chemical reactions. Various computational approaches, from high-level ab initio methods to more economical DFT and semi-empirical methods, are employed to predict these values.

Table 1: Selected Experimentally Determined Thermodynamic Properties of this compound

| Property | Value | Units |

| Standard Enthalpy of Formation (liquid) | -224.1 ± 1.2 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -5460.5 ± 1.2 | kJ/mol |

| Molar Entropy (liquid, 298.15 K) | 338.23 | J/mol·K |

Source: NIST WebBook

Elementary reactions are the individual steps that constitute a complex chemical process. The rates of these reactions are described by rate coefficients, which are often temperature-dependent. Computational chemistry plays a crucial role in determining these rate coefficients, especially for reactions that are difficult to study experimentally. Hydrogen abstraction is a key elementary reaction in alkane combustion. Theoretical studies have systematically investigated the rate constants for hydrogen abstraction from alkanes by various radicals, such as hydroperoxyl (HO₂) and methylperoxy (CH₃O₂) radicals. researchgate.net

These studies often employ transition state theory (TST) combined with quantum chemical calculations to determine the rate coefficients over a wide range of temperatures. The results of these calculations provide essential input for detailed kinetic models. For example, in the oxidation of pentane (B18724) isomers, revisions to both thermochemistry and kinetics, based on quantum-chemical derived rate coefficients, were necessary to accurately replicate experimental observations. acs.org

Table 2: Example of a Computationally Derived Rate Coefficient Expression

The rate coefficient, k, is often expressed in the modified Arrhenius form: k = A * Tn * exp(-Ea / RT), where A is the pre-exponential factor, T is the temperature, n is the temperature exponent, Ea is the activation energy, and R is the gas constant.

| Reaction | A (cm³/mol·s) | n | Ea (kcal/mol) |

| C₂H₆ + OH → C₂H₅ + H₂O | 1.15 x 10⁶ | 2.1 | 0.43 |

Simulations of Reaction Dynamics and Intermediate Species Stability

Simulations of reaction dynamics provide a time-resolved view of chemical reactions, offering insights into the formation and evolution of transient intermediate species. Understanding the stability of these intermediates is crucial for elucidating reaction mechanisms.

In the context of alkane combustion, alkyl radicals are key intermediates. pressbooks.pub The stability of these radicals generally follows the order: tertiary > secondary > primary > methyl. pressbooks.publibretexts.org This trend is attributed to hyperconjugation and inductive effects, where alkyl groups donate electron density to the electron-deficient radical center. pressbooks.pub For branched alkanes like this compound, the formation of more stable tertiary radicals is a favored pathway in radical reactions.

Molecular dynamics (MD) simulations, particularly those employing reactive force fields (ReaxFF), can model the complex reaction networks in processes like pyrolysis. acs.org These simulations can track the evolution of various species over time, identifying major and minor reaction pathways and the key intermediates involved. For instance, in the pyrolysis of trimethylpentane isomers, the distribution of products can be predicted based on the stability of the initially formed radicals and subsequent decomposition pathways. acs.org A recent experimental and kinetic modeling study on the oxidation of 2,2,3- and 2,2,4-trimethylpentane (B7799088) has provided new insights into the low-temperature combustion chemistry of these highly branched alkanes, highlighting the importance of accurate kinetic models that incorporate detailed reaction pathways for intermediate species. researchgate.net

Dynamic Behavior and Stability of Carbenium Ions

Carbenium ions are critical reactive intermediates in various chemical processes, including catalysis and combustion. Computational studies have been instrumental in understanding the stability and dynamic behavior of these high-energy species. While specific molecular dynamics simulations on the 2,2,3-trimethylpentyl cation are not extensively documented in publicly available literature, the principles governing its behavior can be inferred from computational studies on other branched alkane carbocations.

The stability of a carbenium ion is largely determined by the degree of substitution at the positively charged carbon atom and the potential for hyperconjugation. In the case of this compound, the removal of a hydride ion can lead to the formation of several possible carbenium ions. The tertiary carbocation that would form at the C3 position is expected to be relatively stable due to the electron-donating effects of the surrounding alkyl groups.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the formation and potential rearrangement of such carbocations. These calculations can predict the relative energies of different carbocation isomers and the energy barriers for rearrangement processes, such as 1,2-hydride and 1,2-methyl shifts. For instance, computational studies on similar branched cations have shown that they can undergo complex rearrangements to form more stable structures, and these dynamic processes are crucial for understanding reaction outcomes nih.govchemrxiv.org. The study of the barbaralyl cation, for example, highlights the use of DFT and ab initio molecular dynamics to explore complex potential energy surfaces and fluxional behavior in carbocations nih.gov.

Influence of Molecular Topology on Energetics

The arrangement of atoms and bonds within a molecule, its topology, has a profound impact on its thermodynamic stability. It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain isomers. This increased stability is a result of a combination of factors, including electronic effects and intramolecular forces.

Computational studies have been crucial in dissecting the energetic contributions that lead to the enhanced stability of branched alkanes like this compound. One of the key factors is the electron correlation, which refers to the interaction between electrons. Accurate ab initio calculations have demonstrated that correlation effects between electrons in 1,3-alkyl groups are largely responsible for the greater stability of branched alkanes universityofgalway.ie.

Furthermore, the concept of "protobranching" in linear alkanes, which are kinks in the carbon chain, also contributes to their stability, and this effect is magnified in branched structures universityofgalway.ie. Quantum chemical topology (QCT) is a theoretical framework that analyzes the topology of the electron density to partition chemical systems and characterize their properties chemrxiv.orgnih.gov. This approach can provide a deeper understanding of the bonding and stability within molecules like this compound.

Computational methods such as G3MP2B3 and CBS-QB3 are employed to calculate accurate bond dissociation energies (BDEs) and enthalpies of formation for branched alkanes researchgate.netnih.gov. These calculations reveal that secondary and tertiary C-H bonds in highly branched alkanes have lower BDEs compared to those in smaller, less branched molecules, which has significant implications for their reactivity researchgate.net.

| Alkane | Bond Type | Calculated BDE (kcal/mol) |

|---|---|---|

| Methane (B114726) | Primary | 104.9 |

| Ethane | Primary | 101.1 |

| Propane | Secondary | 98.6 |

| Isobutane (B21531) | Tertiary | 96.5 |

Development and Validation of Detailed Chemical Kinetic Models

Detailed chemical kinetic models are essential for simulating the complex reaction networks that occur during the pyrolysis and oxidation of fuels. These models consist of a large set of elementary reactions with their corresponding rate constants and are validated against experimental data from various reactors.

The development of kinetic models for branched alkanes like this compound is a hierarchical process. It starts with a core mechanism for small molecules and is extended to larger, more complex fuels. For branched alkanes, the model must account for the different types of C-H bonds and the various radical intermediates that can form.

Recent research has focused on developing comprehensive kinetic models for octane (B31449) isomers, including this compound, to understand their distinct combustion behaviors. These models are often generated using automated reaction mechanism generators and are validated against experimental data from shock tubes, rapid compression machines, and jet-stirred reactors researchgate.netdoi.org. The pyrolysis of alkanes is known to proceed through a free-radical chain mechanism, and kinetic models must accurately represent the initiation, propagation, and termination steps. The pyrolysis of n-decane, for instance, has been studied to understand the decomposition of larger alkanes, and these findings can be extended to branched isomers researchgate.net.

The combustion of alkanes involves distinct reaction pathways at low and high temperatures. At high temperatures, the fuel molecules primarily undergo unimolecular decomposition and H-atom abstraction by small radicals. The resulting alkyl radicals then rapidly break down into smaller species.

At lower temperatures (approximately 600–900 K), the oxidation chemistry is more complex, involving the addition of molecular oxygen to alkyl radicals to form peroxy radicals (RO₂). These peroxy radicals can then undergo internal H-atom abstraction and further reactions to form hydroperoxides, which can lead to chain-branching and autoignition. This low-temperature chemistry is responsible for the negative temperature coefficient (NTC) behavior observed in the ignition delay of many alkanes.

Detailed kinetic models for this compound must incorporate both low- and high-temperature reaction pathways to accurately predict its combustion behavior over a wide range of conditions. The study of pentane isomers has been instrumental in developing and refining the rate rules for the key reactions in low-temperature oxidation pathways, which can then be applied to larger alkanes like this compound nih.gov. The oxidation of 1,3,5-trimethylbenzene, another C9 hydrocarbon, has also been studied to understand low-temperature oxidation and the NTC effect, providing insights that can be analogous to branched alkanes daneshyari.com.

Computational Analysis of Structure-Reactivity Relationships

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. Computational methods provide a powerful means to quantify these relationships and to understand how subtle changes in molecular structure can lead to significant differences in reactivity.

The degree of branching in an alkane has a significant impact on its combustion characteristics. For instance, highly branched alkanes tend to have higher octane numbers, indicating greater resistance to autoignition. Computational studies can help to elucidate the underlying chemical kinetic reasons for these differences.

The reactivity of an alkane is largely determined by the rates of H-atom abstraction by radicals such as OH, H, and CH₃. The presence of weaker tertiary C-H bonds in branched alkanes leads to different initial radical pools compared to their linear isomers. Computational chemistry can be used to calculate the rate constants for these abstraction reactions. For example, studies have reported the rate constants for the reaction of OH radicals with various branched alkanes mdpi.comresearchgate.net. While specific data for this compound may be limited, data for the closely related 2,2,4-trimethylpentane can provide valuable insights.

| Alkane | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| n-Hexane | 5.61 x 10⁻¹² |

| 2-Methylpentane | 5.59 x 10⁻¹² |

| 3-Methylpentane | 5.60 x 10⁻¹² |

| 2,2-Dimethylbutane (B166423) | 2.30 x 10⁻¹² |

| 2,3-Dimethylbutane (B166060) | 6.00 x 10⁻¹² |

| 2,2,4-Trimethylpentane | 3.59 x 10⁻¹² |

Investigating Stabilizing and Destabilizing Nonbonded Interactions

Theoretical studies on branched alkanes have revealed that they are generally more stable than their linear isomers, a phenomenon often referred to as the "alkane branching effect." This enhanced stability is not solely attributable to the avoidance of steric strain but is also influenced by stabilizing intramolecular interactions. One key stabilizing factor is the presence of gauche interactions between alkyl groups, which, contrary to simple steric considerations, can be attractive due to dispersion forces. In the case of this compound, rotation around the C3-C4 bond leads to various conformers with different energy levels. The most stable conformation is one that minimizes the high-energy eclipsing interactions between the bulky tert-butyl group on C2 and the ethyl group on C4.

Computational analyses, such as conformational analysis using Newman projections, help in visualizing these interactions. For this compound, viewing down the C2-C3 bond reveals the steric bulk of the three methyl groups on C2 and the methyl and ethyl groups on C3. The staggered conformations are significantly lower in energy than the eclipsed conformations due to torsional strain. Among the staggered conformations, the one where the largest groups are anti-periplanar is generally the most stable. However, in highly branched alkanes, even staggered conformations can have significant steric strain due to gauche interactions between bulky groups.

Destabilizing interactions in this compound primarily arise from steric repulsion, also known as van der Waals repulsion, which occurs when non-bonded atoms or groups are forced into close proximity, causing their electron clouds to repel each other. This is particularly pronounced in the eclipsed conformations where methyl groups and hydrogen atoms are in close alignment. The energy cost of these interactions can be quantified through computational methods, revealing the energetic landscape of bond rotation. For instance, the interaction between two eclipsed methyl groups is significantly more destabilizing than that between a methyl group and a hydrogen atom.

The table below presents a qualitative summary of the key nonbonded interactions in the various conformations of this compound when viewed along the C2-C3 bond.

| Conformation | Dihedral Angle (approx.) | Key Nonbonded Interactions | Relative Energy |

|---|---|---|---|

| Staggered (Anti) | 180° | Gauche interactions between methyl groups. | Low |

| Eclipsed | 120° | Eclipsing interactions between methyl groups and hydrogen atoms. | High |

| Staggered (Gauche) | 60° | Gauche interactions between methyl and ethyl groups. | Intermediate |

| Eclipsed | 0° | Eclipsing interactions between methyl groups and the ethyl group. High steric repulsion. | Highest |

Modeling Environmental Transformation Processes

Predicting Secondary Organic Aerosol (SOA) Formation from Branched Alkanes

Branched alkanes, such as this compound, are significant components of anthropogenic emissions and can act as precursors to the formation of Secondary Organic Aerosol (SOA) in the atmosphere. SOA is formed when volatile organic compounds (VOCs) are oxidized to produce less volatile products that can partition into the particle phase. Modeling the SOA formation potential of branched alkanes is crucial for understanding air quality and climate.

The atmospheric oxidation of this compound is primarily initiated by reaction with the hydroxyl radical (OH). This leads to the formation of alkyl radicals, which then react with molecular oxygen to form peroxy radicals (RO₂). The fate of these peroxy radicals is a key determinant of the SOA yield and is highly dependent on the concentration of nitrogen oxides (NOₓ).

Under high-NOₓ conditions , typical of polluted urban environments, RO₂ radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). Alkoxy radicals can undergo further reactions, including isomerization and fragmentation, which can lead to the formation of smaller, more volatile products, thus reducing the SOA yield.

Under low-NOₓ conditions , more common in remote or rural areas, RO₂ radicals are more likely to react with the hydroperoxy radical (HO₂) or other RO₂ radicals. These reaction pathways can lead to the formation of organic hydroperoxides and other multifunctional, low-volatility products that are more likely to partition to the aerosol phase, resulting in higher SOA yields.

Computational models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model are used to simulate SOA formation from various precursors, including branched alkanes. researchgate.net These models incorporate detailed gas-phase chemical mechanisms and partitioning theory to predict SOA yields under different atmospheric conditions.

Studies have shown that the molecular structure of alkanes significantly influences their SOA formation potential. For a given carbon number, branched alkanes generally have lower SOA yields than their linear or cyclic counterparts. d-nb.info This is attributed to the higher volatility of their oxidation products and a greater propensity for fragmentation reactions in the alkoxy radicals formed from branched structures. For example, studies on C12 alkanes have demonstrated that the branched isomer, 2-methylundecane, has a lower SOA yield than n-dodecane under both high- and low-NOₓ conditions. d-nb.info

The following interactive data table summarizes experimental SOA yields for various alkanes, illustrating the influence of molecular structure and NOₓ levels. While specific data for this compound is limited, the trends observed for other branched alkanes provide an indication of its expected behavior.

| Alkane Precursor | Carbon Number | Structure | NOₓ Conditions | SOA Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Dodecane | 12 | Linear | High | ~10-20 | d-nb.info |

| 2-Methylundecane | 12 | Branched | High | ~5-15 | d-nb.info |

| n-Dodecane | 12 | Linear | Low | ~3-10 | d-nb.info |

| 2-Methylundecane | 12 | Branched | Low | ~2-8 | d-nb.info |

| Cyclododecane | 12 | Cyclic | High | ~40-160 | d-nb.info |

| Cyclododecane | 12 | Cyclic | Low | ~20-60 | d-nb.info |

Note: SOA yields are highly dependent on experimental conditions such as organic aerosol mass loading, temperature, and humidity. The values presented are approximate ranges from the cited literature.

Environmental Transformation and Degradation Pathways of 2,2,3 Trimethylpentane

Terrestrial and Aquatic Environmental Behavior

When released to land or water, the environmental behavior of 2,2,3-trimethylpentane is controlled by its physical and chemical properties, such as its volatility and its tendency to partition between different environmental phases.

This compound is a volatile organic compound. Its tendency to partition from water to air is described by its Henry's Law constant. The Henry's Law constant for this compound has been reported as 2.6 x 10⁴ M/atm. This high value indicates a strong tendency for the compound to volatilize from water into the atmosphere.

From soil surfaces, volatilization is also a major transport mechanism. The rate of volatilization from soil is influenced by factors such as soil type, moisture content, temperature, and the organic carbon content of the soil. In general, volatilization is more rapid from moist soils than from dry soils, as water molecules compete with the organic compound for adsorption sites on soil particles.

Biochemical and Biological Degradation Pathways

The breakdown of this compound by microorganisms is a key process in its ultimate removal from the environment.

The biodegradation of alkanes can occur under both aerobic and anaerobic conditions, although the pathways and efficiencies differ. researchgate.netnih.gov Under aerobic conditions, the initial step in the degradation of alkanes is typically the oxidation of the molecule by monooxygenase or dioxygenase enzymes. researchgate.netnih.gov This introduces an oxygen atom, making the compound more water-soluble and susceptible to further enzymatic attack, often leading to the formation of alcohols, aldehydes, and fatty acids, which can then be mineralized to carbon dioxide and water through central metabolic pathways like β-oxidation. researchgate.net

However, the highly branched structure of this compound presents a challenge for microbial degradation. Branched-chain alkanes are generally considered to be more recalcitrant to biodegradation than their linear counterparts. nih.gov The presence of quaternary carbon atoms and extensive methyl branching can hinder the action of degradative enzymes.

Despite these challenges, some microorganisms have been shown to degrade branched alkanes. For example, certain species of bacteria, such as those from the genus Alcanivorax, are known to efficiently degrade branched alkanes. nih.gov While specific studies on the biodegradation of this compound are limited, research on other iso-alkanes has shown that degradation can occur, albeit sometimes slowly, under both aerobic and anaerobic (e.g., sulfate-reducing) conditions. nih.gov The degradation pathways for branched alkanes may involve subterminal oxidation, where the initial enzymatic attack occurs at a methylene (B1212753) group within the carbon chain rather than at a terminal methyl group. nih.gov

Microbial Metabolism of Branched Alkanes

The microbial metabolism of alkanes is a critical component of the Earth's carbon cycle. While straight-chain alkanes are readily degraded by a wide variety of microorganisms, the presence of branching in the carbon skeleton, such as in this compound, generally increases resistance to biodegradation. nih.gov However, numerous bacterial and fungal species have demonstrated the ability to utilize branched alkanes as a source of carbon and energy. nih.gov

The initial step in the aerobic degradation of alkanes is typically an oxidation reaction catalyzed by oxygenase enzymes, such as alkane monooxygenases (AlkB) and cytochrome P450 monooxygenases. nih.govnih.govquora.com These enzymes introduce a hydroxyl group onto the alkane molecule, converting it into an alcohol. For branched alkanes, this oxidation can occur at a terminal methyl group (terminal oxidation) or at an internal carbon atom (subterminal oxidation). frontiersin.org

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the central metabolic pathway of β-oxidation, where it is sequentially broken down to produce acetyl-CoA, which can be used for energy production and cell growth. frontiersin.org In the case of highly branched alkanes, alternative pathways, such as the dicarboxylic acid pathway, may be employed to overcome the steric hindrance posed by the methyl groups. researchgate.net Some bacteria, like Rhodococcus species, are known to be particularly adept at degrading highly branched alkanes like the closely related isomer 2,2,4-trimethylpentane (B7799088) (isooctane). researchgate.net

Formation and Identification of Metabolites

2,4,4-trimethyl-1-pentanol

2,4,4-trimethyl-2-pentanol (B108734)

2,2,4-trimethyl-1-pentanol (B74239)

2,4,4-trimethyl-1-pentanoic acid

2,4,4-trimethyl-2-hydroxy-1-pentanoic acid

2,2,4-trimethyl-5-hydroxy-1-pentanoic acid

Similarly, the metabolism of another isomer, 2,3,4-trimethylpentane (B165518), in rats yielded metabolites such as 1-hydroxy-2,3,4-trimethylpentane, 2,3,4-trimethyl-1-pentanoic acid, and 2,3,4-trimethyl-5-hydroxy-1-pentanoic acid. nih.gov

Based on these findings for its isomers, the microbial degradation of this compound is expected to proceed through similar hydroxylation and subsequent oxidation steps. The likely initial metabolites would be various trimethylpentanols, formed by the enzymatic attack on one of the methyl groups or the ethyl group. Further oxidation would lead to the corresponding trimethylpentanoic acids and potentially further hydroxylated acid derivatives. The identification of such metabolites in a laboratory setting would typically be achieved using analytical techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netplymouth.ac.uk

Table 1: Potential Metabolites of this compound based on Isomer Studies

| Precursor Compound | Potential Metabolite Type | Specific Examples (from isomers) |

| This compound | Alcohol | 2,2,3-Trimethyl-1-pentanol |

| 2,3-Dimethyl-2-ethyl-1-butanol | ||

| Carboxylic Acid | 2,2,3-Trimethylpentanoic acid | |

| 2,3-Dimethyl-2-ethylbutanoic acid | ||

| Hydroxylated Carboxylic Acid | Hydroxy-trimethylpentanoic acids |

Endogenous Biological Origins and Transformations in Organisms

While many branched alkanes in the environment originate from anthropogenic sources like petroleum products, there is evidence for their endogenous production in a variety of organisms. frontiersin.org For instance, the isomer 2,3,3-trimethylpentane (B1202373) has been identified as a metabolite in bacteria, humans, and other mammals. nih.govbiocompare.com This suggests that biological pathways for the synthesis and transformation of such compounds exist in nature.

Volatile organic compounds (VOCs), including branched alkanes, can be produced endogenously through processes such as lipid peroxidation. researchgate.net During oxidative stress, reactive oxygen species can attack polyunsaturated fatty acids in cell membranes, leading to a cascade of reactions that produce a variety of volatile products, including alkanes and aldehydes. researchgate.net The specific VOCs produced can depend on the fatty acid composition of the tissue.

The presence of this compound as a component of gasoline means that exposure can also be exogenous. mdpi.com Once absorbed, volatile hydrocarbons are primarily metabolized in the liver. biorxiv.org The biotransformation of these compounds in organisms likely follows similar oxidative pathways as those observed in microbial degradation, involving cytochrome P450 enzymes to produce more water-soluble and excretable metabolites, such as alcohols and carboxylic acids. biorxiv.org

Advanced Analytical Methodologies for Research and Characterization of 2,2,3 Trimethylpentane

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 2,2,3-trimethylpentane from complex hydrocarbon mixtures. The choice of technique depends on the complexity of the sample and the analytical goals.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, MS)